In Vivo Efficacy in Pulmonary Arterial Hypertension
MIF098 demonstrates in vivo efficacy in a disease-relevant model of hypoxia-induced pulmonary arterial hypertension (PAH) in C57BL/6J mice. While direct head-to-head comparisons with other MIF inhibitors in this specific model are absent from the primary literature, the quantified outcomes of MIF098 treatment establish a clear functional baseline that many other MIF inhibitors lack in pulmonary contexts [1].
| Evidence Dimension | Right Ventricular Systolic Pressure (RVSP) and Pulmonary Artery Remodeling |
|---|---|
| Target Compound Data | Significantly decreased RVSP, inhibited distal pulmonary artery hyperproliferation, muscularization, and collagen deposition. |
| Comparator Or Baseline | Hypoxia-challenged C57BL/6J mice (Vehicle Control) |
| Quantified Difference | Statistically significant reduction in all measured pathological endpoints (exact p-values not provided in abstract, full article required). |
| Conditions | In vivo: Male C57BL/6J mice, hypoxia chamber for 4 weeks. MIF098 (40 mg/kg, i.p., daily) vs. vehicle. |
Why This Matters
This provides functional validation for MIF098 in a key disease model, a crucial selection criterion for researchers studying pulmonary hypertension.
- [1] Huijing Huang, Dandan Chen, Jun Pu, Ancai Yuan, Qiong Fu, Jia Li, Lin Leng, Richard Bucala, Shuang Ye, Liangjing Lu. The small molecule macrophage migration inhibitory factor antagonist MIF098, inhibits pulmonary hypertension associated with murine SLE. Int Immunopharmacol. 2019 Nov;76:105874. View Source
